3-(N,N-Dimethylamino)phenylboronic acid hydrochloride
Overview
Description
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is an organic compound with the molecular formula C8H12BNO2·HCl. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Borinic acids, including 3-(N,N-Dimethylamino)phenylboronic acid, have potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Mechanism of Action
Target of Action
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is involved in the synthesis of different protein effectors . It has been used in the development of modulators of the survival motor neuron protein , glucokinase activators , and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors . These targets play crucial roles in various biological processes, including neuronal survival, glucose metabolism, and bacterial fatty acid synthesis, respectively .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this reaction, the compound’s boronic acid group forms a covalent bond with a target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, modulating the survival motor neuron protein can impact neuronal survival and function . Activating glucokinase can enhance glucose metabolism, potentially benefiting conditions like diabetes . Inhibiting the enoyl-ACP reductase enzyme in Bacillus anthracis can disrupt the bacterium’s fatty acid synthesis, potentially serving as an antimicrobial strategy .
Pharmacokinetics
The compound’s solubility in water and organic solvents like ether, ethanol, and dimethylformamide suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For example, modulating the survival motor neuron protein could promote neuronal survival . Activating glucokinase could enhance glucose utilization . Inhibiting enoyl-ACP reductase in Bacillus anthracis could lead to bacterial cell death due to disrupted fatty acid synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can affect the compound’s ionization state and, consequently, its reactivity . Temperature can influence the compound’s stability and rate of reaction . The presence of other molecules can also impact the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride typically involves the reaction of 3-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 3-bromo-N,N-dimethylaniline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid anhydride or boroxine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethylformamide (DMF), toluene
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Boroxines: Formed via oxidation
Substituted Amines: Formed via nucleophilic substitution
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylamino)phenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Pyridinylboronic acid
Uniqueness
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications, such as the development of fluorescent imaging agents and the synthesis of biologically active compounds .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYZZIRCCVRLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660579 | |
Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-23-3 | |
Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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